8-ethyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxybenzaldehyde moiety linked to a triazinoindole core through a hydrazone linkage, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE typically involves the condensation of 4-methoxybenzaldehyde with 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The methoxybenzaldehyde moiety can be oxidized to form the corresponding carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds have a similar fused ring structure and are known for their DNA intercalating properties and cytotoxic activity.
Indole derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-METHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is unique due to its specific combination of functional groups and the hydrazone linkage, which contribute to its distinct chemical properties and biological activities. Its ability to act as an iron chelator and its potential anticancer properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-ethyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C19H18N6O/c1-3-12-6-9-16-15(10-12)17-18(21-16)22-19(25-23-17)24-20-11-13-4-7-14(26-2)8-5-13/h4-11H,3H2,1-2H3,(H2,21,22,24,25)/b20-11+ |
InChI Key |
ZIHMKVINSQMVOL-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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